molecular formula C14H23NO3 B1667605 Arnolol CAS No. 87129-71-3

Arnolol

Cat. No.: B1667605
CAS No.: 87129-71-3
M. Wt: 253.34 g/mol
InChI Key: LAWLHMWODZUZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Beta-Blocker Development

The development of beta-adrenergic receptor antagonists marked a pivotal advancement in cardiovascular medicine. The pioneering work in this field led to the identification of compounds capable of blocking the effects of adrenaline on the heart. While the general history of beta-blocker development involves key discoveries and the introduction of various agents like propranolol, the specific historical context surrounding the development and initial investigation of Arnolol is not extensively documented in readily available scientific literature. Research into this compound appears in later contexts, such as studies exploring drug delivery mechanisms medchemexpress.comnih.govscispace.comarvojournals.orgresearchgate.netkoreamed.orgnih.govmdpi.com.

Role of Selective Beta-1 Antagonists in Therapeutic Modalities

Selective beta-1 antagonists are favored in certain clinical situations due to their preferential action on the heart, potentially minimizing bronchodilation or vasoconstriction effects mediated by β₂ receptors in the lungs and peripheral vasculature. This selectivity can be advantageous in patients with respiratory conditions. This compound is classified as a beta-blocker wikipedia.orgmedkoo.comfda.govwikidata.orgtargetmol.commedchemexpress.comiiab.mewikipedia.orgijrpc.com. While some beta-blockers are known for their β₁ selectivity, the specific selectivity profile of this compound (i.e., whether it is a selective β₁ antagonist) is not consistently detailed in the examined sources, which primarily classify it as a general beta-blocker.

Detailed Research Findings

Research findings specifically pertaining to this compound in the available literature are limited. A notable study investigated the effect of chlorhexidine acetate on the corneal penetration of sorbitol from an this compound formulation in albino rabbits medchemexpress.comscispace.comarvojournals.orgkoreamed.orgnih.govmdpi.com. This research evaluated the permeability of sorbitol and this compound across the cornea. The study found that sorbitol penetrated the cornea poorly compared to this compound nih.gov. The corneal penetration of sorbitol was significantly improved by chlorhexidine acetate and by stripping the corneal epithelium nih.gov. In comparison, the corneal penetration of this compound was also improved by chlorhexidine acetate and epithelial stripping, though to a lesser extent than sorbitol nih.gov. These findings suggest that changes in corneal integrity and the presence of certain excipients can influence the penetration of compounds like this compound in ophthalmic formulations nih.gov.

CompoundEffect on Corneal Penetration (Relative to Control)Reference
SorbitolPoor penetration nih.gov
This compoundHigher penetration than Sorbitol nih.gov
Sorbitol + 0.01% Chlorhexidine Acetate85% improvement nih.gov
Sorbitol + Epithelial Stripping9.6 times improvement nih.gov
This compound + 0.01% Chlorhexidine Acetate30% improvement nih.gov
This compound + Epithelial Stripping74% improvement nih.gov

This study highlights this compound's use as a model beta-blocker in drug delivery research focusing on ocular administration.

Properties

CAS No.

87129-71-3

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol

InChI

InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3

InChI Key

LAWLHMWODZUZJH-UHFFFAOYSA-N

SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Canonical SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol
arnolol
arnolol fumarate

Origin of Product

United States

Preclinical Investigations of Atenolol

In Vitro and In Vivo Model Systems for Pharmacological Evaluation

Preclinical studies of atenolol have utilized a range of in vitro and in vivo model systems to characterize its pharmacological effects, particularly its beta-adrenergic receptor antagonism.

Beta-Adrenergic Receptor Antagonism Studies in Animal Models

In animal models, atenolol has demonstrated beta-adrenoreceptor blocking activity. Studies in anesthetized cats have shown that atenolol infusion reduces the chronotropic response to isoproterenol and right cardiac sympathetic nerve stimulation. In anesthetized dogs, intravenous administration of atenolol (0.03 mg/kg) has been observed to decrease heart rate, cardiac contractile force, and diastolic blood pressure. Studies in rats indicate that atenolol is devoid of intrinsic sympathomimetic activity. hres.cahres.cahres.ca The beta1-blocking effects have been shown to persist for at least 24 hours in humans following an oral dose. hres.cahres.ca

Pharmacokinetic/Pharmacodynamic Modeling in Animal Models (e.g., Conscious Normotensive Rats, Rabbits with Renal Failure, Hypertensive Rats)

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been employed in animal models to understand the relationship between atenolol exposure and its effects. In conscious normotensive rats, heart rate reduction during isoprenaline-induced tachycardia has been validated as a reliable pharmacodynamic endpoint for beta-blockers in vivo, allowing for precise and reliable parameter estimates in PK/PD models. nih.govnih.gov

Studies in rabbits with renal failure have investigated the impact of impaired kidney function on atenolol's PK/PD profile. An effect-compartment model was used to evaluate the influence of renal failure on atenolol in adult male rabbits on continuous peritoneal dialysis. These studies reported a significant decrease in atenolol elimination and an increased duration of drug effect during anuria. However, the blood concentrations required for a 50% reduction in heart rate were similar before and during renal failure, suggesting that while renal dysfunction alters atenolol's pharmacokinetics, it may not interfere with its pharmacodynamic profile in this context. conicet.gov.arnih.govkoreascience.kr

In hypertensive rats, atenolol has been shown to decrease systolic blood pressure. scielo.br PK/PD models in rats have been developed to characterize the cardiovascular effects of drugs like atenolol, integrating descriptions of the cardiovascular system's physiology and the drug's effect on parameters such as mean arterial pressure, heart rate, stroke volume, and total peripheral resistance. researchgate.net

Toxicity and Safety Assessments of Atenolol in Preclinical Settings

Toxicity and safety assessments of atenolol have been conducted in preclinical settings using chronic animal studies and specific evaluations for reproductive, developmental, genotoxic, and carcinogenic potential.

Organ-Specific Histopathological Findings in Chronic Animal Studies (Brunner's Glands, Atrial Degeneration)

Chronic oral studies in animals have revealed specific histopathological findings. In both male and female dogs, vacuolation of epithelial cells of Brunner's glands in the duodenum was observed at all tested dose levels, starting at 15 mg/kg/day. hres.cahres.cahres.cafda.govhres.carxlist.commcaz.co.zwlabriva.comfda.gov Additionally, an increased incidence of atrial degeneration of the heart was noted in male rats at doses of 300 mg/kg/day, but not at 150 mg/kg/day. hres.cahres.cahres.cafda.govhres.carxlist.commcaz.co.zwlabriva.comfda.gov

Table 1: Organ-Specific Histopathological Findings in Chronic Animal Studies

SpeciesOrganFindingDose Levels (mg/kg/day)
DogBrunner's GlandsEpithelial cell vacuolation≥ 15
RatHeart (male)Atrial degeneration300

Reproductive and Developmental Toxicity Studies (Embryo/Foetal Resorptions)

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. Atenolol has been shown to produce a dose-related increase in embryo/fetal resorptions in rats at doses equal to or greater than 50 mg/kg/day. fda.govhres.cafda.govdrugs.comhres.ca While similar effects were not observed in rabbits, the compound was not evaluated in this species at doses above 25 mg/kg/day. fda.govfda.govmedsafe.govt.nz Some animal studies with exposure limited to the period of major organogenesis have reported signs of embryotoxicity and postnatal effects at oral doses of 25 mg/kg/day or above. scielo.br Manifestations of prenatal toxicity in animal models, such as placental changes, intrauterine growth retardation, and decreased fetal weight in the absence of structural malformations, are similar to those observed in humans. researchgate.netresearcherslinks.com

Table 2: Embryo/Foetal Resorptions in Rats

SpeciesEffectDose Levels (mg/kg/day)
RatIncreased embryo/fetal resorptions≥ 50

Genotoxicity and Carcinogenicity Evaluation

Evaluation of atenolol's genotoxic and carcinogenic potential has been performed through various tests. Atenolol has not shown evidence of mutagenic potential in the dominant lethal test in mice, the Chinese hamster in vivo cytogenetic test, and the Salmonella typhimurium back mutation test (Ames test), with or without metabolic activation. hres.cadrugbank.comastrazeneca.com.auhres.caoup.comnih.gov In vitro and in vivo tests have indicated no evidence of genotoxic potential. astrazeneca.com.aurwandafda.gov.rw

Long-term carcinogenicity studies in rats and mice have not indicated a carcinogenic potential for atenolol at doses up to 300 mg/kg/day. hres.cafda.govdrugbank.comastrazeneca.com.auhres.carwandafda.gov.rw However, one 24-month rat study employing higher doses (500-1500 mg/kg/day) reported increased incidences of benign adrenal medullary tumors in males and females, mammary fibroadenomas in females, and anterior pituitary adenomas and thyroid parafollicular cell carcinomas in males. nih.govfda.govdrugbank.com

Hepatic and Immunological Toxicity (Intrahepatic Cholestasis, Antinuclear Antibodies, Lupus Syndrome)

Preclinical assessments and clinical observations have provided insights into the potential for hepatic and immunological effects associated with atenolol and other beta-blockers. Rare cases of hepatic toxicity, including intrahepatic cholestasis, have been reported in relation to atenolol use hres.camedsafe.govt.nzhres.cageneesmiddeleninformatiebank.nlmedicines.org.ukhres.ca. Intrahepatic cholestasis refers to a condition where bile flow is impaired within the liver nih.govmdpi.com.

Furthermore, atenolol, similar to other beta-blockers, has been linked to the development of antinuclear antibodies (ANA) and lupus syndrome hres.cahres.camedicines.org.ukhres.canih.gov. Antinuclear antibodies are autoantibodies that target components within the cell nucleus jci.org. While an increase in ANA has been observed, the clinical significance of this finding is not always clear medicines.org.ukhpra.ie. Lupus syndrome, or drug-induced lupus erythematosus (DILE), is an autoimmune condition that can be triggered by certain medications and is characterized by the production of autoantibodies nih.govmedscape.com. Studies, including those in animal models, have explored the mechanisms by which drugs can induce autoantibodies and conditions resembling lupus jci.orgnih.govmedscape.com.

Preclinical safety data for atenolol from conventional studies of safety, pharmacology, repeated dose toxicity, genotoxicity, and carcinogenicity have been considered geneesmiddeleninformatiebank.nl. While impaired liver function does not appear to influence the pharmacokinetics of atenolol, monitoring of liver function is recommended during therapy, as severe liver damage has occurred with other beta-blockers geneesmiddeleninformatiebank.nl.

Specific Disease Models

Animal models are frequently utilized in preclinical research to study the effects of compounds on specific diseases, mimicking aspects of human conditions.

Hypertrophic Cardiomyopathy (e.g., in Feline Models)

Hypertrophic cardiomyopathy (HCM) is a disease characterized by thickening of the heart muscle, particularly the left ventricle mdpi.com. Feline models of HCM are used to investigate potential therapeutic interventions researchgate.netcardiaceducationgroup.orgcvcavets.com. Atenolol has been explored for its effects in feline HCM.

Studies in cats with preclinical (asymptomatic) HCM have investigated the effect of atenolol treatment on outcomes such as survival researchgate.net. In one observational study involving client-owned cats with preclinical HCM, treatment with atenolol did not demonstrate a significant effect on 5-year survival compared to untreated cats with HCM researchgate.net. Cardiac mortality was found to be higher in cats with HCM compared to control cats, but there was no significant difference in cardiac mortality between atenolol-treated and untreated HCM cats researchgate.net. Age and left atrial size at diagnosis were identified as predictors of the 5-year outcome in this study researchgate.net.

Drug-drug Interactions Involving Atenolol

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when the pharmacological effects of atenolol are altered by another drug at the site of action or through effects on the same physiological systems.

Synergistic Bradycardic Effects

Co-administration of atenolol with other medications that also depress heart rate or atrioventricular (AV) node conduction can result in synergistic bradycardia and an increased risk of heart block. nih.govmedscape.com This interaction is particularly relevant with agents such as digitalis glycosides (e.g., Digoxin), Amiodarone, Verapamil, Rivastigmine, Amlodipine, Metoprolol, Sotalol, Timolol, Lofexidine, Ambenonium, Diltiazem, and Disopyramide. nih.govmedscape.comdrugbank.comwikipedia.orgatamanchemicals.com For instance, the combination of beta-blockers and digitalis can have additive effects in depressing AV conduction. hres.ca Amiodarone and disopyramide, both antiarrhythmic agents, can potentiate the effect of atenolol on atrial conduction time and induce a negative inotropic effect. medscape.commims.com Verapamil and diltiazem, being calcium channel blockers, can also contribute to increased anti-hypertensive and channel blocking effects when combined with atenolol. medscape.com Lofexidine, an alpha-2 adrenergic agonist, can also lead to excessive bradycardia and hypotension when co-administered with atenolol. medscape.com

Altered Hypotensive Responses

Atenolol's hypotensive effects can be altered by co-administered drugs. Interactions can lead to either enhanced hypotensive activity or a decrease in atenolol's blood pressure-lowering effect. For example, atenolol may increase the hypotensive activities of Amifostine. drugbank.com Conversely, some medications may decrease the antihypertensive effects of atenolol. These include certain nonsteroidal anti-inflammatory drugs (NSAIDs) like Benorilate and Benoxaprofen, as well as some antidepressants like Amineptine and Aminophenazone. drugbank.comwikipedia.orgwikipedia.orginvivochem.comwikipedia.orggoodrx.com Aliskiren and Alfuzosin can also interact, potentially altering hypotensive responses. Bretylium, an antiarrhythmic agent, can also lead to hypotension when combined with atenolol due to pharmacodynamic synergism. medscape.comwikipedia.orgwikidata.orguni.lunih.govmims.com

Electrolyte Imbalance Potentiation

Atenolol can influence electrolyte levels, and its co-administration with certain drugs can potentiate these effects, particularly concerning potassium. While the interaction regarding potassium levels with drugs like Ephedrine, Epinephrine, Eprosartan, Digoxin, Bendroflumethiazide, Betaxolol, and Bisoprolol is noted, the precise effect can vary, requiring careful monitoring. medscape.comnih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgmims.comfishersci.nlwmcloud.orgub.edunih.govwikidata.orgepa.govfishersci.cauni.lu For instance, both atenolol and digoxin can increase serum potassium. medscape.com Atenolol and certain diuretics like Bendroflumethiazide can have opposing effects on serum potassium, making the net effect unclear and necessitating caution. medscape.comwikipedia.orgwmcloud.orgub.eduwikidata.orguni.lu Similarly, atenolol and other beta-blockers like Betaxolol and Bisoprolol can both increase serum potassium. medscape.com

Respiratory System Effects and Beta-Agonist Interference

Although atenolol is cardioselective, primarily affecting beta-1 receptors, it can still exert some effects on the respiratory system, particularly at higher doses where its selectivity may be reduced. wikipedia.orgdrugbank.com This can lead to bronchoconstriction by blocking the relaxation of bronchial smooth muscle mediated by the sympathetic nervous system. drugbank.com Consequently, atenolol can interfere with the efficacy of beta-agonist therapies commonly used in conditions like asthma and chronic obstructive pulmonary disease (COPD). drugbank.comgoodrx.com While studies suggest that cardioselective beta-blockers may not significantly impact pulmonary function or the response to beta-2 agonists in patients with mild to moderate airway disease in the short term, caution is still advised, especially in patients with severe respiratory conditions. drugs.comdrugs.com

Exacerbation of Allergic Reactions

Beta-blockers, including atenolol, may exacerbate allergic reactions and may reduce the responsiveness to epinephrine used for treating anaphylaxis. The mechanism is thought to involve the blockade of beta-adrenergic receptors, which are involved in mediating the body's response to allergic stimuli and the effects of epinephrine.

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of atenolol by another drug, or vice versa. Atenolol is predominantly eliminated unchanged by the kidneys, with minimal metabolism by the liver or cytochrome P450 enzymes. wikipedia.orgmims.comnih.gov This limited hepatic metabolism suggests a low potential for cytochrome P40-related pharmacokinetic interactions. wikipedia.org Approximately 50% of an oral dose of atenolol is absorbed, with the remainder excreted in feces. drugbank.commims.comnih.gov Administering atenolol with food can decrease its absorption. drugbank.com Renal function significantly impacts atenolol's elimination half-life, which can increase in patients with impaired renal function, necessitating dosage adjustments. nih.gov While atenolol's potential for pharmacokinetic interactions is considered low due to its elimination profile, interactions affecting renal function or absorption could still be significant.

Alterations in Atenolol Metabolism (e.g., with Benzatropine, Alimemazine)

Atenolol is primarily eliminated renally with minimal metabolism by hepatic cytochrome P450 enzymes. wikipedia.org This characteristic generally suggests a low potential for cytochrome P450-related drug interactions. wikipedia.org However, interactions affecting its limited metabolism or other elimination pathways can still occur.

Research indicates that the metabolism of Atenolol can be decreased when combined with Benzatropine. drugbank.com Similarly, the serum concentration of Atenolol can be increased when it is combined with Alimemazine. drugbank.comdrugbank.com These interactions suggest potential alterations in the pharmacokinetic profile of Atenolol when co-administered with these specific agents.

Modulation of Atenolol Serum Concentrations

The serum concentration of Atenolol can be influenced by co-administered medications through various mechanisms, including altered absorption, metabolism, or excretion. As noted, Alimemazine can lead to an increased serum concentration of Atenolol. drugbank.comdrugbank.com

Other drugs can also impact Atenolol serum levels. For instance, aluminum hydroxide can decrease the levels of Atenolol by inhibiting its gastrointestinal absorption, particularly when both agents are taken orally, suggesting a need to separate their administration by a few hours. medscape.com While Atenolol is minimally metabolized by the liver, certain interactions can still affect its levels. For example, the metabolism of Atenolol can be decreased when combined with Acetaminophen. drugbank.com Conversely, the metabolism of Atenolol can be increased when combined with Abatacept. drugbank.com The therapeutic efficacy of Atenolol can be increased when used in combination with Amiodarone or Bendroflumethiazide. drugbank.com

Data regarding the specific magnitude of these changes in serum concentration with Benzatropine and Alimemazine, beyond the indication of an increase or decrease, may vary depending on the study and individual patient factors.

Clinical Significance of Atenolol Interactions with Concomitant Medications

The clinical significance of Atenolol interactions with concomitant medications is crucial for patient management. Interactions can lead to altered therapeutic effects of Atenolol or the co-administered drug, or increase the risk of adverse events.

Interactions that increase Atenolol serum concentrations, such as with Alimemazine, could potentially enhance its pharmacodynamic effects, leading to increased bradycardia or hypotension. goodrx.com Conversely, interactions that decrease Atenolol levels, like with aluminum hydroxide affecting absorption, could reduce its efficacy in controlling blood pressure or angina. medscape.com

Interactions with other cardiovascular medications are particularly significant. Administering Atenolol concurrently with amiodarone, digoxin, or verapamil may increase the risk of heart block, bradycardia, and left ventricular dysfunction. nih.gov Combining Atenolol with calcium channel blockers like diltiazem or verapamil can slow the heart rate excessively, potentially causing bradycardia with symptoms such as fatigue, dizziness, or fainting. goodrx.com Certain heart rhythm medications, when taken with Atenolol, can also lead to bradycardia, and some combinations have been associated with severe symptoms and heart failure, necessitating close monitoring of heart rate. goodrx.com

Interactions are not limited to cardiovascular drugs. For example, Atenolol may increase the atrioventricular blocking activities of Benzphetamine or Pseudoephedrine. medindia.netmedindia.net The therapeutic efficacy of Atenolol can be decreased when used in combination with Benzphetamine. drugbank.com Conversely, the therapeutic efficacy of Alogliptin can be increased when used in combination with Atenolol. drugbank.com

The clinical impact of these interactions underscores the importance of a comprehensive review of a patient's medication list by healthcare professionals to identify potential interactions and implement appropriate monitoring or dose adjustments. goodrx.com

Emerging Research Frontiers and Future Directions for Atenolol

Comparative Effectiveness Research of Atenolol Versus Newer Antihypertensive Agents

Comparative effectiveness research is crucial for understanding the evolving landscape of hypertension management. Studies have investigated how atenolol stacks up against newer antihypertensive drugs, including other beta-blockers and different drug classes.

When compared to other classes of antihypertensive drugs, such as ACE inhibitors, ARBs, and dihydropyridine calcium channel blockers (dCCBs), atenolol has shown varying results. Some analyses suggest that atenolol may be associated with a higher risk of acute myocardial infarction, stroke, and hospitalization for heart failure compared to dCCBs. ahajournals.org Furthermore, meta-analyses have indicated that beta-blockers, predominantly atenolol in some older studies, were inferior to other antihypertensive drugs in reducing major cardiovascular events, stroke, and renal failure. ahajournals.org

However, in specific patient populations, atenolol may demonstrate advantages. A study comparing atenolol with amlodipine, enalapril, hydrochlorothiazide, and losartan in hypertensive patients with obstructive sleep apnea (OSA) found that atenolol was more effective in lowering office diastolic blood pressure. atsjournals.org, atsjournals.org Atenolol also showed greater effectiveness in reducing mean nighttime ambulatory diastolic and systolic blood pressure compared to amlodipine, enalapril, and losartan in this population. atsjournals.org, atsjournals.org This finding supports the hypothesis that sympathetic nervous system overactivity plays a significant role in hypertension in OSA patients. atsjournals.org, atsjournals.org

A comparison study between carvedilol and atenolol in treating mild to moderate essential hypertension showed similar efficacy results at the endpoint, with comparable response rates and percentages of patients achieving normalized diastolic blood pressure in both groups. oup.com

The following table summarizes some comparative effectiveness findings:

Comparison (Atenolol vs.)OutcomeFindingSource
Third-generation beta-blockers (Carvedilol, Nebivolol)Major cardiovascular eventsNo statistically significant difference in overall effectiveness and safety. ahajournals.org ahajournals.org
NebivololTransient Ischemic Attack riskHigher risk with first-line nebivolol use. ahajournals.org ahajournals.org
Dihydropyridine Calcium Channel Blockers (dCCBs)MI, Stroke, Hospitalization for Heart FailureAtenolol associated with higher risk in some analyses. ahajournals.org ahajournals.org
Other Antihypertensive Drugs (various classes)Major cardiovascular events, Stroke, Renal FailureBeta-blockers (including atenolol) less effective in some meta-analyses. ahajournals.org ahajournals.org
Amlodipine, Enalapril, Hydrochlorothiazide, Losartan (in patients with OSA)Office Diastolic BPAtenolol more effective. atsjournals.org, atsjournals.org atsjournals.orgatsjournals.org
Amlodipine, Enalapril, Losartan (in patients with OSA)Nighttime Ambulatory Diastolic and Systolic BPAtenolol more effective. atsjournals.org, atsjournals.org atsjournals.orgatsjournals.org
Carvedilol (mild to moderate essential hypertension)Antihypertensive efficacySimilar results at endpoint. oup.com oup.com

Elucidation of Atenolol's Role in Specific Comorbid Conditions

Research continues to explore the specific utility and mechanisms of atenolol in patients with co-existing medical conditions. While guidelines provide recommendations for individualizing antihypertensive therapy based on comorbidities, ongoing studies refine our understanding of atenolol's place in these complex clinical scenarios. oup.com

Atenolol has been used off-label for various conditions, including arrhythmias, migraine prophylaxis, paroxysmal supraventricular tachycardia, alcohol withdrawal, and thyrotoxicosis. nih.gov It is also considered an alternative to propranolol in the management of infantile hemangiomas. nih.gov

In the context of alcohol withdrawal, atenolol has been used adjunctively with benzodiazepines to manage hyperadrenergic symptoms like elevated blood pressure, increased heart rate, and anxiety. medcentral.com However, it is important to note that beta-blockers like atenolol have not been shown to prevent delirium or seizures in this setting and should not be used as monotherapy for alcohol withdrawal. medcentral.com

Studies have also investigated the use of atenolol in patients with hypertension and obstructive sleep apnea, as mentioned in the comparative effectiveness section, highlighting its potential benefit in this specific comorbid population. atsjournals.org, atsjournals.org

Advanced Computational Modeling in Atenolol Drug Design and Optimization

Computational modeling plays an increasingly significant role in modern drug discovery and optimization, including for compounds like atenolol. These methods can aid in understanding drug-target interactions, predicting pharmacokinetic properties, and designing novel formulations or prodrugs. nih.gov, port.ac.uk, scienceopen.com

Computational chemistry methods, such as quantum molecular (QM) and molecular mechanics (MM) theories, can be valuable in designing innovative prodrugs for drugs containing hydroxyl, phenol, or amine groups, which applies to atenolol. nih.gov Studies utilizing Density Functional Theory (DFT) calculations have investigated the acid-catalyzed hydrolysis of potential atenolol prodrugs to predict their cleavage rates and design systems for controlled release of the parent drug. nih.gov, researchgate.net, researchgate.net These calculations can help determine how the structure of a prodrug linker influences the rate of atenolol release. researchgate.net

Advanced modeling techniques, including multistate Markov models, are being used to capture the dynamic nature of protein behavior and enhance the understanding of drug-protein interactions, which is relevant to atenolol's interaction with beta-adrenergic receptors. scienceopen.com Computational high-throughput screening methods are also employed to identify potential new drug molecules for experimental investigation. port.ac.uk

Furthermore, computational and theoretical investigations are being combined with experimental methods to optimize the use of porous materials for the controlled release of drugs like atenolol. port.ac.uk This research aims to design ideal carriers to enhance drug efficacy. port.ac.uk

Sustainable Manufacturing Process Innovations for Atenolol

Addressing environmental concerns and improving efficiency in pharmaceutical synthesis are critical research areas. Traditional methods for synthesizing atenolol can generate significant waste. researchgate.net, mdpi.com, researchgate.net, ua.es Research is focused on developing more sustainable and environmentally friendly manufacturing processes.

Another eco-friendly approach being explored is the use of glycerol as a recyclable solvent and promoter for the synthesis of aryloxy propanolamines, including atenolol. researchgate.net This method offers mild reaction conditions, good yields, high atom economy, and column-free purification, presenting an attractive alternative to current methods. researchgate.net

These innovations align with green chemistry principles and aim to minimize the environmental impact of atenolol production. mdpi.com

Further Characterization of Atenolol's Central Nervous System Effects

While atenolol is known for its relatively low lipophilicity, which is generally associated with fewer central nervous system (CNS) side effects compared to more lipophilic beta-blockers, research continues to further characterize its effects on the brain and psychological status. wikipedia.org, drugbank.com, consensus.app, nih.gov, nih.gov

Atenolol's lower ability to cross the blood-brain barrier is thought to result in fewer CNS effects. wikipedia.org, drugbank.com, consensus.app Studies have suggested that hydrophilic beta-blockers like atenolol are less likely to cause CNS-related side effects such as nightmares and hallucinations compared to lipophilic agents like metoprolol and propranolol. nih.gov, nih.gov A study comparing atenolol and metoprolol found no significant CNS side effects reported with atenolol, while metoprolol was associated with a higher incidence of sleep disturbance and restless nights. nih.gov

Despite its lower propensity for CNS effects, rare instances of acute psychotic behavior, vivid dreams, nightmares, and short-term memory lapses have been linked to atenolol. consensus.app, consensus.app The exact mechanisms behind these rare occurrences are not fully characterized but are considered clinically relevant adverse effects. drugbank.com

Research has also indicated that atenolol does not significantly affect reaction time, critical flicker frequency, or subjective feelings of drowsiness, suggesting it is less likely to cause sedation compared to some other medications. consensus.app Atenolol has also been shown to reduce arousal over extended periods without affecting anxiety levels. consensus.app

Further research continues to explore the nuances of atenolol's interaction with the CNS, particularly in vulnerable populations or at higher doses, to gain a more complete understanding of its neurological and psychological effects.

Q & A

Basic Research Questions

Q. What are the foundational pharmacological properties of Arnnolol, and how can researchers validate its molecular structure?

  • Methodological Answer : Begin by consulting regulatory databases (e.g., US FDA Unique Ingredient Identifier 98HS077RUP) and peer-reviewed studies for Arnolol’s molecular formula (C₁₄H₂₃NO₃) and SMILES notation (OC(C(N)(C)C)COC1CCC(CCOC)CC1) . Validate structural integrity via spectral analysis (NMR, mass spectrometry) and cross-reference with the European Medicines Agency’s XEVMPD (Index SUB05565MIG) for regulatory consistency .

Q. How should researchers design initial in vitro studies to assess this compound’s beta-adrenergic blocking activity?

  • Methodological Answer : Use PICOT framework (Population: cell lines; Intervention: this compound dosage; Comparison: control/alternative beta-blockers; Outcome: receptor binding efficacy; Time: exposure duration) to structure experiments . Prioritize dose-response assays (e.g., radioligand binding for β-receptor affinity) and include negative controls to isolate nonspecific effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow EN 374 standards for impervious gloves and EN 166-certified goggles to prevent dermal/ocular exposure . Implement respiratory protection if airborne particulates exceed OSHA limits, and adhere to NIH guidelines for preclinical reporting (e.g., tissue/cell line origins, replication plans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models (e.g., in vivo vs. in vitro)?

  • Methodological Answer : Apply contradiction analysis by identifying the "principal contradiction" (e.g., pharmacokinetic variability between models) and assess its influence on secondary factors (e.g., metabolite interference) . Use mixed-effects models to quantify inter-study variance and conduct sensitivity analyses to isolate confounding variables .

Q. What statistical methods are optimal for analyzing dose-dependent toxicological effects of this compound?

  • Methodological Answer : Employ ANOVA with post-hoc Tukey tests to compare toxicity thresholds across dosage groups. Report means ± SD to ≤3 significant figures, aligning with instrument precision (e.g., LC50 values from HPLC assays) . For non-linear relationships, use probit regression to model mortality curves .

Q. How can researchers optimize experimental designs for longitudinal studies on this compound’s chronic effects?

  • Methodological Answer : Integrate FINER criteria (Feasible: cohort size; Interesting: mechanistic novelty; Novel: unexplored endpoints; Ethical: IACUC compliance; Relevant: clinical translatability) . Predefine milestones (e.g., Week 4: cardiac output; Week 12: histopathology) and use block randomization to minimize batch effects .

Data Management and Reporting

Q. What strategies ensure data integrity in multi-center studies involving this compound?

  • Methodological Answer : Standardize protocols using SOPs (e.g., harmonized HPLC conditions) and implement blinded data entry with audit trails . Store raw datasets in repositories like Figshare, and reference NIH Concept Code C73015 for cross-disciplinary consistency .

Q. How should conflicting pharmacokinetic parameters (e.g., bioavailability discrepancies) be reported?

  • Methodological Answer : Disclose methodological variances (e.g., IV vs. oral administration routes) in supplementary tables. Apply Cohen’s d to quantify effect sizes and append sensitivity analyses to the main manuscript .

Reference Tables

Table 1 : Key Regulatory Identifiers for this compound

Identifier TypeValueSource
FDA UII98HS077RUP
EMA XEVMPDSUB05565MIG
NIH Concept CodeC73015

Table 2 : Common Pitfalls in this compound Research Design

PitfallMitigation StrategyEvidence Source
Uncontrolled β-receptor polymorphismsUse isogenic cell lines or genotype stratification
Overlooked metabolite interferenceInclude LC-MS/MS metabolite profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arnolol
Reactant of Route 2
Arnolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.